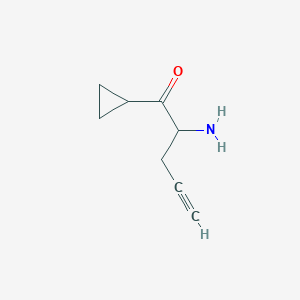
2-Amino-1-cyclopropylpent-4-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-cyclopropylpent-4-yn-1-one is an organic compound with the molecular formula C8H11NO It features a cyclopropyl group attached to a pent-4-yn-1-one backbone, with an amino group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-cyclopropylpent-4-yn-1-one typically involves the reaction of cyclopropylacetylene with an appropriate amine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where cyclopropylacetylene is reacted with an amine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-1-cyclopropylpent-4-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Applications De Recherche Scientifique
2-Amino-1-cyclopropylpent-4-yn-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-1-cyclopropylpent-4-yn-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular pathways, influencing processes such as signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
2-Amino-1-cyclopropylpent-4-yn-1-one: shares structural similarities with other cyclopropyl-containing compounds and alkynes.
Cyclopropylamine: Similar in structure but lacks the alkyne and ketone functionalities.
Pent-4-yn-1-one: Contains the alkyne and ketone groups but lacks the cyclopropyl and amino functionalities.
Uniqueness: The unique combination of a cyclopropyl group, an alkyne, and an amino group in this compound provides it with distinct chemical reactivity and potential for diverse applications. This structural uniqueness allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
2-amino-1-cyclopropylpent-4-yn-1-one |
InChI |
InChI=1S/C8H11NO/c1-2-3-7(9)8(10)6-4-5-6/h1,6-7H,3-5,9H2 |
Clé InChI |
CGFZBTQNCHRQPG-UHFFFAOYSA-N |
SMILES canonique |
C#CCC(C(=O)C1CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


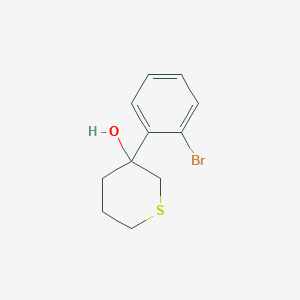
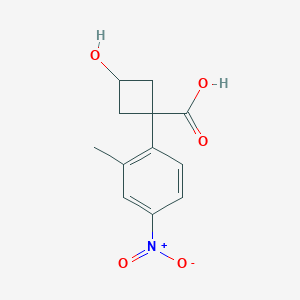
![2,2,2-Trifluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13194132.png)
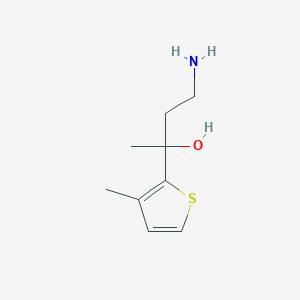
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13194156.png)

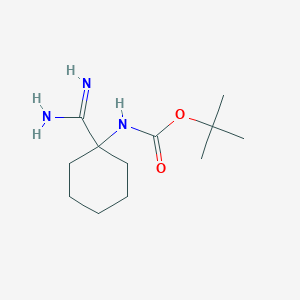
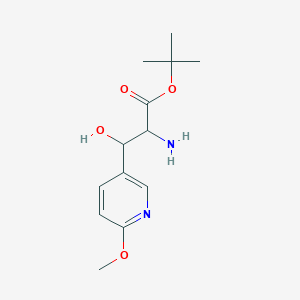
![1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid](/img/structure/B13194184.png)

![1-[1-(Aminomethyl)cyclobutyl]but-3-EN-1-one](/img/structure/B13194198.png)

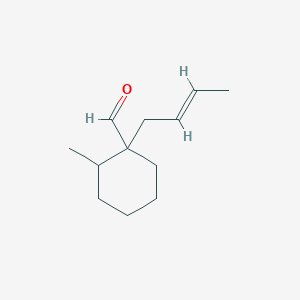
![Methyl 2,4,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13194205.png)
